Methyl phenylcarbonochloridimidate
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Overview
Description
Methyl phenylcarbonochloridimidate is an organic compound with the molecular formula C8H8ClNO It is a derivative of carbonochloridimidic acid and is characterized by the presence of a methyl group, a phenyl group, and a chloridimidate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl phenylcarbonochloridimidate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with methyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl phenylcarbonochloridimidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloridimidate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of ureas or carbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phenyl isocyanate and methanol.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines or alcohols are commonly used. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often with a catalyst such as a base or acid to accelerate the reaction.
Major Products Formed
Nucleophilic Substitution: Products include ureas, carbamates, and other derivatives depending on the nucleophile used.
Hydrolysis: The primary products are phenyl isocyanate and methanol.
Scientific Research Applications
Methyl phenylcarbonochloridimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl phenylcarbonochloridimidate involves its reactivity with nucleophiles. The chloridimidate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the methyl group and chloridimidate functionality.
Methyl chloroformate: Contains the methyl and chloroformate groups but lacks the phenyl group.
Phenyl chloroformate: Contains the phenyl and chloroformate groups but lacks the methyl group.
Uniqueness
Methyl phenylcarbonochloridimidate is unique due to the presence of both the methyl and phenyl groups along with the chloridimidate functionality. This combination of groups imparts distinct reactivity and properties, making it valuable in various chemical applications.
Properties
CAS No. |
57182-32-8 |
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Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-methoxy-N-phenylmethanimidoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-11-8(9)10-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
VHPPSYDBBNPYRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NC1=CC=CC=C1)Cl |
Origin of Product |
United States |
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